beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester
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Overview
Description
Beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester: is a synthetic organic compound It is characterized by the presence of a beta-alanine backbone, a chlorothio group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester typically involves the following steps:
Starting Materials: Beta-alanine, isopropylamine, and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Procedure: Beta-alanine is first reacted with isopropylamine to form the N-(1-methylethyl) derivative. This intermediate is then treated with ethyl chloroformate in the presence of a base (such as triethylamine) to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the chlorothio group.
Reduction: Reduction reactions could target the ester group, converting it to an alcohol.
Substitution: The chlorothio group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester: may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a substrate in biochemical assays.
Medicine: Investigating its potential as a drug candidate or a prodrug.
Industry: Possible use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the chlorothio group could allow for unique interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Beta-Alanine, N-(methylthio)-, ethyl ester
- Beta-Alanine, N-(chlorothio)-N-(methyl)-, ethyl ester
Comparison
- Uniqueness : The presence of the N-(1-methylethyl) group in beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester may confer different steric and electronic properties compared to similar compounds.
- Reactivity : Differences in reactivity due to the specific substituents on the nitrogen atom.
Properties
CAS No. |
83129-89-9 |
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Molecular Formula |
C8H16ClNO2S |
Molecular Weight |
225.74 g/mol |
IUPAC Name |
ethyl 3-[chlorosulfanyl(propan-2-yl)amino]propanoate |
InChI |
InChI=1S/C8H16ClNO2S/c1-4-12-8(11)5-6-10(13-9)7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
QQFIULJNMVXXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C(C)C)SCl |
Origin of Product |
United States |
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